7-(3-Methylbut-2-EN-1-YL)-2,3-dihydro-1H-indole
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Overview
Description
7-(3-Methylbut-2-EN-1-YL)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methylbut-2-EN-1-YL)-2,3-dihydro-1H-indole typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts alkylation, where indole is reacted with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methylbut-2-EN-1-YL)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
7-(3-Methylbut-2-EN-1-YL)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(3-Methylbut-2-EN-1-YL)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-(3-Methylbut-2-enyl)-L-tryptophan: A derivative of tryptophan with similar structural features.
3-Methylbut-2-en-1-yl pivalate: Another compound with the 3-methylbut-2-en-1-yl group.
Uniqueness
7-(3-Methylbut-2-EN-1-YL)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
113557-21-4 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
7-(3-methylbut-2-enyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H17N/c1-10(2)6-7-11-4-3-5-12-8-9-14-13(11)12/h3-6,14H,7-9H2,1-2H3 |
InChI Key |
POTGUJHKZRBMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC2=C1NCC2)C |
Origin of Product |
United States |
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